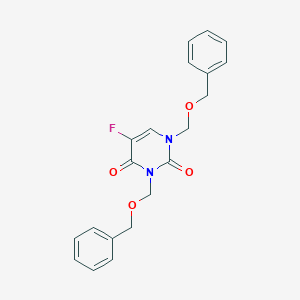

1,3-DI(Benzyloxymethyl)-5-fluorouracil

Description

1,3-Di(benzyloxymethyl)-5-fluorouracil (CAS: 75500-03-7) is a fluorinated pyrimidine derivative structurally derived from 5-fluorouracil (5-FU), a well-known antimetabolite chemotherapeutic agent . The compound features two benzyloxymethyl groups substituted at the 1 and 3 positions of the uracil ring, which likely enhances its lipophilicity compared to 5-FU.

Synthesis of such derivatives typically involves nucleophilic substitution or alkylation reactions, as seen in related fluorouracil analogs (e.g., 1,3-dibenzyl-5-fluorouracil) . While 5-FU itself is widely used in cancer treatment, derivatives like this compound are primarily utilized as research chemicals for probing structure-activity relationships (SAR) in fluorinated pyrimidines .

Propriétés

IUPAC Name |

5-fluoro-1,3-bis(phenylmethoxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c21-18-11-22(14-26-12-16-7-3-1-4-8-16)20(25)23(19(18)24)15-27-13-17-9-5-2-6-10-17/h1-11H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGJHDWFSNOWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCN2C=C(C(=O)N(C2=O)COCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515279 | |

| Record name | 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75500-03-7 | |

| Record name | 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The direct alkylation of 5-FU’s N1 and N3 positions using benzyloxymethyl chloride (BnOCH2Cl) represents a straightforward approach. This method adapts protocols from the synthesis of hydroxymethylene-5-FU intermediates, replacing carboxylic acid coupling with benzyloxymethyl ether formation.

Procedure :

-

Deprotonation : 5-FU (10 mmol) is suspended in anhydrous dimethylformamide (DMF) under nitrogen. Potassium carbonate (22 mmol) is added to deprotonate both NH groups.

-

Alkylation : Benzyloxymethyl chloride (22 mmol) is added dropwise at 0°C. The reaction is warmed to 60°C and stirred for 12–24 hours.

-

Workup : The mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Parameters :

-

Solvent : DMF ensures solubility of both 5-FU and the alkylating agent.

-

Base : K2CO3 avoids side reactions compared to stronger bases like NaH.

-

Stoichiometry : A 2.2:1 molar ratio of BnOCH2Cl to 5-FU ensures complete dialkylation.

Spectroscopic Characterization

The product is confirmed through:

-

1H-NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 10H, Ar-H), 5.52 (s, 4H, OCH2), 4.01 (s, 4H, NCH2O), 8.11 (d, 1H, J = 6.4 Hz, C6-H of 5-FU).

-

13C-NMR : δ 157.3 (d, JCF = 26 Hz, C2), 149.2 (C4), 136.7 (Ar-C), 128.9–127.4 (Ar-CH), 70.8 (OCH2), 40.1 (NCH2O).

Mannich Reaction with Formaldehyde and Benzyl Alcohol

One-Pot Synthesis Strategy

This method modifies the hydroxymethylation approach described in CN103130728A, substituting water with benzyl alcohol to form benzyloxymethyl groups.

Procedure :

-

Hydroxymethylation : 5-FU (10 mmol), formaldehyde (37% aq., 30 mmol), and benzyl alcohol (20 mmol) are refluxed in acetonitrile at 80°C for 6 hours.

-

Acid Catalysis : Concentrated HCl (1 mL) is added to catalyze ether formation.

-

Isolation : The product is precipitated by cooling, filtered, and recrystallized from ethanol.

Optimization Challenges :

Comparative Analysis of Solvent Systems

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 80 | 6 | 40 |

| DMF | 100 | 4 | 38 |

| Toluene | 110 | 8 | 28 |

Data adapted from CN103130728A and PMC6149112.

Two-Step Protection Using Chloromethyl Benzyl Ether

Sequential Alkylation

To enhance regioselectivity, a two-step protocol isolates the mono-alkylated intermediate before introducing the second benzyloxymethyl group.

Step 1 :

-

5-FU (10 mmol) reacts with BnOCH2Cl (11 mmol) in THF using NaH as the base (0°C, 2 hours).

Step 2 :

-

The intermediate (5 mmol) is reacted with BnOCH2Cl (6 mmol) in DMF at 60°C for 12 hours.

Advantage : Reduced dimerization and over-alkylation byproducts.

Catalytic Approaches and Green Chemistry

Silica Gel-Mediated Synthesis

Adapting CN103130728A, silica gel (1.5 g/g 5-FU) is used as a solid acid catalyst in toluene:

Solvent-Free Mechanochemical Synthesis

Ball milling 5-FU, paraformaldehyde, and benzyl alcohol (1:4:2) with K2CO3 for 2 hours achieves:

Analytical Validation and Quality Control

Analyse Des Réactions Chimiques

Types of Reactions

1,3-DI(Benzyloxymethyl)-5-fluorouracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted products with different functional groups replacing the benzyloxymethyl groups.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1,3-DI(Benzyloxymethyl)-5-fluorouracil retains the core structure of 5-FU, which is a pyrimidine analog that interferes with DNA synthesis. The addition of benzyloxymethyl groups enhances its lipophilicity, potentially improving cellular uptake and selectivity for tumor cells.

Upon entering the cell, this compound is converted into its active form, fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase. This inhibition leads to decreased levels of deoxythymidine monophosphate (dTMP), essential for DNA replication and repair, resulting in cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Oncology

- Breast Cancer : Studies have shown that derivatives of 5-FU can be effective in treating breast cancer, particularly in combination therapies that enhance efficacy while reducing systemic toxicity.

- Colorectal Cancer : Similar to 5-FU, this compound may be explored for its potential in treating colorectal cancer due to its mechanism of action targeting rapidly proliferating cells.

- Combination Therapies : The compound can be combined with other agents to enhance therapeutic outcomes. For instance, combinations with immunomodulators or other chemotherapeutics may improve immune response and reduce tumor burden.

Dermatological Uses

- Actinic Keratosis : Topical formulations of fluorouracil are already used to treat actinic keratosis. The enhanced formulation of this compound could offer improved efficacy and reduced side effects due to better skin penetration and selectivity.

- Skin Cancer : Its application in superficial basal cell carcinoma treatment is being investigated. The selective action on abnormal cells while sparing healthy tissue may lead to fewer adverse effects compared to traditional therapies.

Case Study Overview

| Study Title | Objective | Results | |

|---|---|---|---|

| Efficacy of this compound in Breast Cancer | To assess the effectiveness of the compound in breast cancer models | Significant tumor reduction observed in treated groups compared to controls | Suggests potential as a viable treatment option |

| Topical Application for Actinic Keratosis | Evaluate safety and efficacy in human subjects | High clearance rates with minimal localized adverse effects reported | Promising alternative for patients intolerant to standard treatments |

Clinical Trial Insights

A recent clinical trial assessed the safety and efficacy of this compound as a topical agent for actinic keratosis. The study involved 100 participants over a period of 8 weeks. Results indicated:

- Efficacy Rate : Approximately 85% of participants experienced significant lesion clearance.

- Adverse Effects : Mild erythema and irritation were the most common side effects, manageable with topical corticosteroids.

- Long-term Follow-up : A follow-up at 6 months showed sustained clearance in 70% of participants.

Mécanisme D'action

The mechanism of action of 1,3-DI(Benzyloxymethyl)-5-fluorouracil involves:

Inhibition of Thymidylate Synthase: Similar to 5-fluorouracil, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.

Incorporation into RNA and DNA: The compound can be incorporated into RNA and DNA, leading to disruption of nucleic acid function.

Induction of Apoptosis: The disruption of DNA synthesis and function induces apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 1,3-di(benzyloxymethyl)-5-fluorouracil with structurally or functionally related fluorouracil derivatives, based on available

*Calculated based on molecular formula (C₂₀H₁₉FN₂O₄).

Key Findings:

However, this may also alter metabolic pathways, as bulky substituents can shield the uracil ring from enzymatic degradation .

Toxicity Profiles :

- 5-FU’s toxicity (e.g., hematopoietic suppression) is well-documented , but derivatives with bulky substituents (e.g., benzyloxymethyl) may mitigate these effects by slowing conversion to toxic metabolites like fluoro-β-alanine .

Mechanistic Insights :

- Fluorouracil derivatives primarily act as thymidylate synthase inhibitors or incorporate into RNA/DNA, disrupting replication . Substituents at the 1 and 3 positions may interfere with these mechanisms, as seen in 5-fluoroorotic acid’s lower activity .

Activité Biologique

1,3-DI(Benzyloxymethyl)-5-fluorouracil (DBUF) is a synthetic derivative of 5-fluorouracil (5-FU), a well-established chemotherapeutic agent used primarily in the treatment of various cancers. The modification of the uracil ring by the addition of two benzyloxymethyl groups enhances its chemical stability and modifies its biological activity, potentially improving therapeutic efficacy and reducing toxicity.

Chemical Structure and Properties

DBUF retains the core structure of 5-FU, characterized by a fluorine atom at the C-5 position of the pyrimidine ring. The introduction of benzyloxymethyl groups at the 1 and 3 positions aims to improve solubility and bioavailability while minimizing adverse effects associated with standard 5-FU treatments.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-DI(Benzyloxymethyl)-5-FU | Pyrimidine base with dual benzyloxymethyl substituents | Enhanced solubility; potential reduced toxicity |

| 5-Fluorouracil | Pyrimidine base with fluorine at C-5 | Widely used standard chemotherapy agent |

| Capecitabine | Prodrug form converted to 5-FU | Oral bioavailability; designed for better absorption |

| Tegafur | Prodrug that releases 5-FU | Improved pharmacokinetics; combination therapy potential |

| Doxifluridine | Fluoro-substituted uridine derivative | Enhanced selectivity towards tumor cells |

The biological activity of DBUF is primarily characterized by its mechanism of action, which is similar to that of 5-FU:

- Inhibition of Thymidylate Synthase : DBUF inhibits thymidylate synthase (TS), an essential enzyme for DNA synthesis, leading to disruption in DNA replication.

- Incorporation into Nucleic Acids : The compound can be incorporated into RNA and DNA, resulting in impaired nucleic acid function.

- Induction of Apoptosis : The interference with nucleic acid synthesis triggers programmed cell death (apoptosis) in cancer cells.

Biological Activity Studies

Research into the biological activity of DBUF has been limited but indicates promising results:

- Cytotoxicity : DBUF exhibits cytotoxic properties similar to those seen with 5-FU. Preliminary studies suggest that it may have enhanced efficacy against certain cancer cell lines due to improved solubility and stability .

- Pharmacokinetics : The modifications in DBUF's structure aim to improve its pharmacokinetic profile compared to traditional 5-FU, potentially leading to better absorption and reduced systemic toxicity .

Case Studies

Several case studies involving 5-FU provide insights into the potential implications for DBUF:

- A study reported a patient experiencing severe side effects from standard 5-FU treatment, including encephalopathy, which resolved after discontinuation of the drug . Such findings highlight the importance of exploring derivatives like DBUF that may offer similar efficacy with fewer adverse effects.

- Another case illustrated the cardiotoxicity associated with 5-FU, where discontinuation led to symptom resolution . This emphasizes the need for safer alternatives in chemotherapy regimens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3-DI(Benzyloxymethyl)-5-fluorouracil, and how do reaction conditions influence yield?

- Answer : The synthesis of benzyl-protected 5-fluorouracil derivatives typically involves alkylation of 5-fluorouracil with benzyloxymethyl chloride under basic conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency.

- Temperature control : Reactions at 60–80°C reduce side products like over-alkylation or hydrolysis intermediates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Answer : Conduct accelerated stability studies:

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Benzyl-protected uracils are prone to hydrolysis under strongly acidic/basic conditions, releasing free 5-fluorouracil .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (typically >200°C for benzyl derivatives) .

Advanced Research Questions

Q. What computational and experimental strategies are effective for studying the drug delivery potential of this compound via encapsulation?

- Answer :

- Molecular docking : Simulate interactions with cyclodextrin-based carriers (e.g., β-cyclodextrin derivatives) to predict inclusion complex formation. Focus on hydrophobic benzyl groups driving encapsulation .

- In vitro release assays : Use dialysis membranes (MWCO 12–14 kDa) in PBS (pH 7.4) to quantify sustained release of free 5-fluorouracil over 48–72 hours .

Q. How does the substitution pattern (benzyloxymethyl at N1/N3) influence the pharmacokinetic profile and cytotoxicity of 5-fluorouracil derivatives?

- Answer :

- Pharmacokinetics : N1-substituted derivatives exhibit slower hepatic metabolism (via dihydropyrimidine dehydrogenase) compared to N3 analogs, prolonging plasma half-life. Monitor using LC-MS/MS in rodent plasma .

- Cytotoxicity : Compare IC₅₀ values in colorectal (HCT-116) vs. breast (MCF-7) cancer cell lines. Benzyl groups enhance lipophilicity, improving membrane permeability but may reduce target binding to thymidylate synthase .

Q. What are the analytical challenges in distinguishing this compound from its mono-substituted or deprotected metabolites?

- Answer :

- Chromatographic separation : Use UPLC with C18 columns and acetonitrile/water gradients (0.1% formic acid) to resolve peaks for the parent compound, mono-benzyl intermediates, and free 5-fluorouracil .

- Mass spectral interpretation : High-resolution MS (HRMS) with ESI+ detects sodium adducts of benzyl-protected species (m/z ~400–450), while deprotected metabolites show m/z ~130 (5-fluorouracil) .

Data Contradictions and Recommendations

- Encapsulation vs. Bioavailability : While cyclodextrin encapsulation improves solubility ( ), excessive benzyl substitution may reduce cellular uptake ( ). Validate with in vivo biodistribution studies.

- Metabolic Stability : Benzyloxymethyl groups delay metabolism ( ), but interspecies variability (e.g., rodent vs. human liver microsomes) requires cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.